molecular formula C10H12BrNSi B15066546 3-Bromo-2-((trimethylsilyl)ethynyl)pyridine

3-Bromo-2-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B15066546
M. Wt: 254.20 g/mol
InChI Key: RTCUFWFLWAXHGH-UHFFFAOYSA-N
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Description

3-Bromo-2-((trimethylsilyl)ethynyl)pyridine (CAS 860021-88-1) is a versatile pyridine-based building block of high value in organic synthesis and medicinal chemistry research. The compound features two highly reactive sites: a bromine substituent and a trimethylsilyl-protected acetylene group on the pyridine ring. This structure makes it a valuable precursor in metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, enabling the construction of complex conjugated molecular architectures. The trimethylsilyl group can be readily deprotected to generate a terminal alkyne, further expanding its utility in "click chemistry" and other synthetic transformations. With a molecular formula of C10H12BrNSi and a molecular weight of 254.20 g/mol, it is primarily used in the synthesis of pharmaceutical intermediates and advanced materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12BrNSi

Molecular Weight

254.20 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C10H12BrNSi/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,1-3H3

InChI Key

RTCUFWFLWAXHGH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((trimethylsilyl)ethynyl)pyridine typically involves the bromination of 2-((trimethylsilyl)ethynyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((trimethylsilyl)ethynyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions.

    Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Reduced Pyridines: Formed through reduction reactions.

Scientific Research Applications

3-Bromo-2-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-((trimethylsilyl)ethynyl)pyridine largely depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the trimethylsilyl-ethynyl group. This coordination activates the compound for subsequent reactions with boronic acids or other coupling partners .

Comparison with Similar Compounds

Table 1: Key Pyridine Derivatives with Bromo and TMS-Ethynyl Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Key Applications/Properties References
3-Bromo-2-((trimethylsilyl)ethynyl)pyridine C₁₀H₁₁BrNSi 269.21 Br (C3), TMS-ethynyl (C2) 111770-80-0 Sonogashira coupling, metal complexation
5-Bromo-3-((TMS)ethynyl)pyridin-2-amine C₁₀H₁₃BrN₂Si 269.21 Br (C5), TMS-ethynyl (C3), NH₂ (C2) 905966-34-9 Pharmaceutical intermediates
6-Bromo-2-chloro-4-((TMS)ethynyl)pyridin-3-amine C₁₀H₁₂BrClN₂Si 303.66 Br (C6), Cl (C2), TMS-ethynyl (C4), NH₂ (C3) 1203499-68-6 Halogen-bonded supramolecular systems
3-Bromo-5-((TMS)ethynyl)pyridine C₁₀H₁₂BrNSi 254.20 Br (C3), TMS-ethynyl (C5) 639011-64-6 Cross-coupling reactions

Key Observations :

  • Electronic Effects : The position of bromine and TMS-ethynyl groups significantly alters reactivity. For example, 3-Bromo-2-((TMS)ethynyl)pyridine (target compound) shows higher electrophilicity at C2 compared to its C5-substituted analogues due to proximity to the electron-withdrawing bromine .
  • Steric Hindrance: The TMS group in C2-substituted derivatives (e.g., target compound) provides steric protection, reducing undesired side reactions in coupling processes compared to non-TMS analogues .
  • Functional Group Diversity : Derivatives like 5-Bromo-3-((TMS)ethynyl)pyridin-2-amine () introduce amine groups, enhancing hydrogen-bonding capabilities for supramolecular applications .

Heterocyclic Analogues with TMS-Ethynyl Groups

Table 2: Heterocyclic Derivatives with TMS-Ethynyl and Bromo Substituents

Compound Name Core Structure Molecular Formula Key Features Applications References
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine C₁₄H₉BrN₄ Fused pyrrole-pyridine ring, ethynyl linker Kinase inhibitors, anticancer agents
6-Bromo-3-[[2-(TMS)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine Imidazopyridine C₁₂H₁₈BrN₃OSi TMS-protected ethoxymethyl group PROTACs, biochemical probes
5-Bromo-2-(TMS)thieno[2,3-b]pyridine Thienopyridine C₁₀H₁₂BrNSSi Thiophene-fused pyridine Organic electronics

Comparison Insights :

  • Reactivity: Pyrrolo- and thienopyridines exhibit enhanced π-conjugation, making them suitable for optoelectronic applications, unlike the simpler pyridine core of the target compound .
  • Biological Activity : Fused heterocycles (e.g., imidazopyridines in ) often show higher binding affinity to biological targets due to planar rigidity .

Brominated Pyridines with Non-TMS Substituents

Table 3: Bromo-Pyridines with Alternative Functional Groups

Compound Name Substituents Molecular Formula Key Properties References
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Br (C3), Cl (C2), CF₃ (C6) C₆H₂BrClF₃N High electronegativity, agrochemical uses
2-Bromo-6-(trifluoromethyl)pyridine Br (C2), CF₃ (C6) C₆H₃BrF₃N Solubility in polar solvents
5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol Br (C5), hydroxyethoxy (C2), OH (C3) C₇H₈BrNO₃ Hydrophilicity, pharmaceutical scaffolds

Functional Differences :

  • Electrophilicity : Trifluoromethyl groups () increase electron deficiency at the pyridine ring, contrasting with the TMS-ethynyl group's electron-donating effects .
  • Solubility : Hydroxy and ethoxy substituents () improve aqueous solubility compared to hydrophobic TMS-containing derivatives .

Biological Activity

3-Bromo-2-((trimethylsilyl)ethynyl)pyridine is a halogenated heterocyclic compound with the molecular formula C10H13BrN2Si and a molecular weight of 269.21 g/mol. Its unique structure, featuring a pyridine ring substituted at the 2-position with a trimethylsilyl-ethynyl group and a bromine atom at the 3-position, contributes to its significant biological activity. This article explores its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Trimethylsilyl Group : Enhances solubility and stability.
  • Ethynyl Group : Provides reactivity for further chemical modifications.
  • Bromine Atom : Increases electrophilicity, allowing for interactions with biological molecules.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in pharmacology. Key findings include:

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionInhibits cytochrome P450 enzymes, affecting drug metabolism
Antiviral PotentialAnalogous compounds exhibit antiviral properties against HCV and HIV
Synthetic ApplicationsUsed as an intermediate in organic synthesis due to its unique reactivity

Case Study: Cytochrome P450 Inhibition

A study investigating the inhibition of cytochrome P450 enzymes by halogenated pyridines found that compounds similar to this compound could significantly alter enzyme activity. The study utilized various assays to measure the impact on enzyme kinetics, revealing that structural modifications could enhance or reduce inhibitory effects .

Table 2: Related Compounds and Their Activities

Compound NameActivity DescriptionReference
5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridineExhibits moderate enzyme inhibition
5-Bromo-N-methyl-3-nitropyridin-2-amineDemonstrates significant antiviral activity
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amineShows potential as an enzyme modulator

Q & A

Q. What synthetic methodologies are optimal for preparing 3-Bromo-2-((trimethylsilyl)ethynyl)pyridine?

The compound is typically synthesized via Sonogashira coupling , involving a halogenated pyridine precursor (e.g., 3-bromo-2-iodopyridine) and trimethylsilylacetylene. Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI under inert atmosphere .
  • Solvent : THF or DMF at 60–80°C to balance reactivity and side-product formation.
  • Workup : Silica gel chromatography to isolate the product, followed by recrystallization in hexane/ethyl acetate for purity . Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1).

Q. How can the purity and structural integrity of the compound be validated?

Use a multi-technique approach:

  • Elemental analysis : Compare experimental vs. calculated C, H, N percentages (e.g., C: 60.15%, H: 4.36%, N: 6.38%) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Trimethylsilyl protons (δ ~0.3 ppm) and ethynyl carbon (δ ~95–105 ppm) confirm coupling success .
  • FT-IR : Alkyne C≡C stretch (~2100 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
    • Mass spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ (expected m/z: 269.21) .

Q. What storage conditions are recommended to maintain stability?

Store under argon at –20°C in amber vials to prevent:

  • Hydrolysis of the trimethylsilyl group in humid environments.
  • Photodegradation of the ethynyl moiety .

Advanced Research Questions

Q. How can mechanistic insights into Sonogashira coupling side reactions be addressed?

Common side products include homocoupled alkynes (e.g., bis(trimethylsilyl)butadiyne). Mitigation strategies:

  • Catalyst optimization : Use Pd nanoparticles or ligand-free conditions to reduce homocoupling .
  • Kinetic monitoring : Employ in-situ Raman spectroscopy to track alkyne consumption and adjust reaction time .
  • Byproduct analysis : Isolate side products via preparative HPLC and characterize via X-ray crystallography to confirm structures .

Q. What analytical challenges arise in characterizing rotational conformers of the ethynyl group?

The ethynyl group’s free rotation can lead to split NMR signals or unresolved peaks. Solutions include:

  • Low-temperature NMR (–40°C in CD₂Cl₂) to slow rotation and resolve distinct proton environments .
  • DFT calculations : Simulate rotational energy barriers (e.g., using Gaussian09) to correlate with experimental data .

Q. How does the compound behave in surface-mediated reactions (e.g., on metal substrates)?

Studies on analogous pyridine-ethynyl systems show:

  • Self-assembly : On Au(111), the ethynyl group facilitates Kagome network formation via pyridine-Au coordination .
  • Reactivity : Ullmann coupling at Ag surfaces can generate polymeric chains, monitored via low-temperature STM .
  • Methodological note : Use ultra-high vacuum (UHV) conditions and annealing (150–200°C) to optimize surface architectures .

Q. How to resolve contradictions between elemental analysis and spectroscopic data?

Discrepancies often stem from solvent retention or incomplete purification. Address via:

  • Thermogravimetric analysis (TGA) : Check for solvent loss below 100°C.
  • Alternative purification : Switch from silica gel to size-exclusion chromatography (Sephadex LH-20) for polar byproducts .
  • Microanalysis : Repeat combustion analysis after vacuum drying (24 h, 10⁻³ mbar) .

Methodological Recommendations Table

ChallengeMethodKey ParametersReference
Sonogashira side reactionsPd/CuI catalyst, THF, 70°CN₂ atmosphere, 12 h reaction
NMR signal splittingLow-temperature NMR–40°C, CD₂Cl₂
Surface self-assemblySTM under UHVAu(111), annealing at 200°C
Purity validationHRMS + elemental analysis[M+H]⁺ m/z 269.21, C% 60.15

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